Cas no 515872-98-7 (Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate)
Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate
- methyl 2-(2-cyanoacetamido)-5-phenylthiophene-3-carboxylate
- Oprea1_262188
- BBL016982
- STK438557
- ST50942228
- R7859
- methyl 2-(2-cyanoacetylamino)-5-phenylthiophene-3-carboxylate
- methyl 2-[(2-cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate
- Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate
-
- MDL: MFCD03759463
- Inchi: 1S/C15H12N2O3S/c1-20-15(19)11-9-12(10-5-3-2-4-6-10)21-14(11)17-13(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18)
- InChI Key: INORVDFGOYFVEK-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OC)C=C1C1C=CC=CC=1)NC(CC#N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 439
- Topological Polar Surface Area: 107
Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 039643-500mg |
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
515872-98-7 | 500mg |
$252.00 | 2023-09-06 | ||
| abcr | AB380211-500 mg |
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
515872-98-7 | 500MG |
€313.80 | 2023-02-03 | ||
| abcr | AB380211-1 g |
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
515872-98-7 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB380211-5 g |
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
515872-98-7 | 5g |
€1074.00 | 2023-04-25 | ||
| TRC | M022550-100mg |
Methyl 2-[(Cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
515872-98-7 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M022550-250mg |
Methyl 2-[(Cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
515872-98-7 | 250mg |
$ 380.00 | 2022-06-04 | ||
| TRC | M022550-500mg |
Methyl 2-[(Cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate |
515872-98-7 | 500mg |
$ 600.00 | 2022-06-04 | ||
| abcr | AB380211-500mg |
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate; . |
515872-98-7 | 500mg |
€333.00 | 2025-04-18 | ||
| abcr | AB380211-1g |
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate; . |
515872-98-7 | 1g |
€397.00 | 2025-04-18 | ||
| abcr | AB380211-5g |
Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate; . |
515872-98-7 | 5g |
€1037.00 | 2025-04-18 |
Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate Suppliers
Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate
Introduction to Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate (CAS No. 515872-98-7)
Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate, identified by its CAS number 515872-98-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both cyanoacetyl and amino functional groups, along with the aromatic phenylthiophene core, makes this molecule a promising candidate for further exploration in drug discovery and material innovation.
The structural features of Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate contribute to its unique chemical properties. The cyanoacetyl group introduces a polar and electron-withdrawing nature, which can influence the compound's reactivity and interactions with biological targets. On the other hand, the amino group provides a site for hydrogen bonding and further functionalization, enhancing its potential as a building block in medicinal chemistry. The aromatic phenylthiophene core offers stability and tunability, making it suitable for various applications in both pharmaceuticals and advanced materials.
In recent years, there has been growing interest in thiophene derivatives due to their role as key intermediates in the synthesis of bioactive molecules. Research has demonstrated that these compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate suggests that it may possess similar therapeutic potential. Furthermore, its structural complexity allows for modifications that can tailor its biological activity towards specific targets.
The synthesis of Methyl 2-(Cyanoacetyl)amino-5-phenylthiophene-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyanoacetyl group typically involves cyanation reactions or the use of cyanoacetic acid derivatives, while the incorporation of the amino group can be achieved through aminolysis or reduction of nitrile groups. The final step often involves coupling reactions to attach the < strong >phenylthiophene strong > moiety, which requires careful selection of coupling agents and catalysts to ensure high yield and purity.
The compound's applicability extends beyond pharmaceuticals into the realm of materials science. Thiophene derivatives are known for their electronic properties, making them valuable in the development of organic semiconductors, conductive polymers, and light-emitting diodes (LEDs). The presence of multiple functional groups in Methyl 2-(< strong >Cyanoacetyl strong >)< strong > amino strong >-5-< strong > phenylthiophene strong >-3-carboxylate could enhance its utility in these applications by providing additional sites for interaction with other materials or for further chemical modification.
In conclusion, Methyl 2-(< strong >Cyanoacetyl strong >)< strong > amino strong >-5-< strong > phenylthiophene strong >-3-carboxylate (CAS No. 515872-98-7) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features, including the < strong > cyanoacetyl strong > and < strong > amino strong > groups, along with the aromatic < strong > phenylthiophene strong > core, make it a valuable intermediate for drug discovery and material innovation. As research continues to uncover new applications for thiophene derivatives, compounds like Methyl 2-(< strong > Cyanoacetyl strong >)< strong > amino strong >-5-< strong > phenylthiophene strong >-3-carboxylate are likely to play an increasingly important role in advancing scientific and technological progress.
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